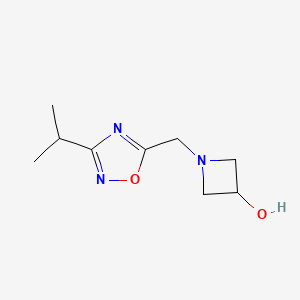
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol is a heterocyclic compound featuring an oxadiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of isopropyl hydrazine with an appropriate nitrile to form the oxadiazole ring. This intermediate is then reacted with azetidin-3-ol under suitable conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
- 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine hydrochloride
Uniqueness
1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidin-3-ol is unique due to the presence of both the oxadiazole and azetidine rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)9-10-8(14-11-9)5-12-3-7(13)4-12/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
UETRTSDOGCAOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















